5-Chloro-6-cyclopropylpyridin-3-ol is a chemical compound with the molecular formula C_8H_8ClN_O and a molecular weight of 169.61 g/mol. This compound is classified as a pyridine derivative, specifically a chlorinated cyclopropylpyridine. It is notable for its potential applications in various fields, including medicinal chemistry and agrochemicals, primarily due to its unique structural features and biological activity.
The synthesis of 5-Chloro-6-cyclopropylpyridin-3-ol typically involves chlorination reactions on pyridine derivatives. One common method employs triphosgene as a chlorination reagent, which allows for controlled chlorination under specific conditions to achieve high yields.
The synthesis can be optimized by adjusting factors such as solvent choice, temperature, and reaction time. For instance, using dimethylformamide as a solvent at elevated temperatures has been shown to enhance yield and purity . The synthesis may also involve multi-step processes where intermediates are formed before obtaining the final product.
The molecular structure of 5-Chloro-6-cyclopropylpyridin-3-ol features a pyridine ring substituted with chlorine at the 5-position and a cyclopropyl group at the 6-position. The hydroxyl group is located at the 3-position of the pyridine ring.
5-Chloro-6-cyclopropylpyridin-3-ol can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenation agents like chlorine for substitution reactions. The outcomes of these reactions depend significantly on the specific conditions and reagents used.
The mechanism of action for 5-Chloro-6-cyclopropylpyridin-3-ol is primarily associated with its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to either the active site or an allosteric site, thereby preventing substrate access and resulting in various biological effects depending on the target.
Thermal stability and reactivity studies can provide insights into its behavior under different conditions. For instance, differential scanning calorimetry could be employed to assess thermal properties .
5-Chloro-6-cyclopropylpyridin-3-ol has several scientific applications:
5-Chloro-6-cyclopropylpyridin-3-ol represents a strategically designed heterocyclic compound that integrates three pharmacophoric elements: a pyridine core, a chlorine substituent, and a strained cyclopropane ring. This molecular architecture positions it as a valuable scaffold in medicinal chemistry and drug discovery. The meta-hydroxyl group enables hydrogen bonding and metal coordination, while the ortho-chlorine and cyclopropyl groups confer distinctive steric and electronic properties that influence molecular conformation and target binding. Contemporary research focuses on exploiting these features for developing novel bioactive compounds targeting infectious diseases, oncology, and central nervous system disorders, building upon the established utility of pyridine derivatives in pharmaceutical applications [3] [8].
Systematic naming of 5-chloro-6-cyclopropylpyridin-3-ol follows IUPAC positional numbering that prioritizes the hydroxyl-bearing carbon as position 1. This yields the parent name pyridin-3-ol, with chlorine and cyclopropyl substituents assigned the adjacent 5 and 6 positions, respectively. This nomenclature reflects the compound's stereoelectronic hierarchy, where the hydroxyl group dominates functional reactivity. The cyclopropyl moiety is formally designated as "cyclopropyl" without additional locants, indicating direct carbon-carbon bonding to the pyridine ring. Alternative naming conventions occasionally appear in chemical databases, including numeric variants (e.g., 3-hydroxy-5-chloro-6-cyclopropylpyridine) or registry-based identifiers (e.g., CID 14595225 for structural analogs) [4] [7].
Table 1: Nomenclature and Structural Features of Representative Cyclopropylpyridines
Systematic Name | Alternative Names | Molecular Formula | Key Structural Attributes |
---|---|---|---|
5-Chloro-6-cyclopropylpyridin-3-ol | 3-Hydroxy-5-chloro-6-cyclopropylpyridine | C₈H₈ClNO | Intramolecular H-bond potential between Cl and OH |
6-Cyclopropyl-5-(difluoromethoxy)pyridin-3-OL | - | C₉H₉F₂NO₂ | Ether linkage introducing lipophilic segment |
Methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | - | C₁₈H₁₅ClFN₃O₂ | Tricyclic system with fused pyrazole ring |
The structural taxonomy places 5-chloro-6-cyclopropylpyridin-3-ol within the broader category of 3,5,6-trisubstituted pyridines, where substitution patterns dictate electronic properties and molecular geometry. X-ray crystallography of analogs reveals nearly coplanar orientation between the cyclopropyl ring and pyridine plane (dihedral angles <10°), facilitating extended π-conjugation. This planarity is sterically enforced by the ortho-chlorine atom, which restricts rotation about the C6-C(copropyl) bond [4] [5].
Table 2: Bonding Parameters in Cyclopropylpyridine Derivatives
Bond Type | Average Length (Å) | Angle Strain (°) | Bond Dissociation Energy (kcal/mol) |
---|---|---|---|
Pyridine C6-Cyclopropyl C | 1.48–1.52 | N/A | ~85–90 |
Cyclopropane C-C | 1.51 | 60±1 | ~106 |
C5-Cl (pyridine) | 1.72–1.75 | N/A | ~78 |
C3-O (hydroxyl) | 1.36–1.39 | N/A | ~102 |
The strategic incorporation of chlorine into pyridine scaffolds traces back to mid-20th century pharmaceutical development, with chlorinated pyridines emerging as key pharmacophores in antimicrobials, CNS agents, and cardiovascular drugs. Chlorine's dual role—modulating both pharmacokinetic properties and target engagement—has driven its persistent use in drug design. Historical analysis reveals three evolutionary phases:
Pioneering Era (1950s-1970s): Early chloropyridine drugs exploited chlorine's electronegativity to enhance metabolic stability. Notable examples include chlorphenamine (antihistamine, 1950) and clonidine (hypertension, 1960), where chlorine ortho to the pharmacophore increased half-life by impeding oxidative metabolism [8].
Structure-Activity Relationship (SAR) Refinement (1980s-2000s): Systematic chlorine positioning studies revealed its critical role in optimizing ligand-receptor interactions. In pyridine derivatives, C5 chlorine consistently improved target affinity across therapeutic classes:
Table 3: Evolution of Chlorinated Pyridine Pharmaceuticals
Era | Representative Drug | Therapeutic Class | Role of Chlorine |
---|---|---|---|
1950–1979 | Clonidine | Antihypertensive | Blocks CYP2D6 metabolism; enhances bioavailability |
1980–1999 | Clozapine | Atypical antipsychotic | Increases D₂ receptor affinity (ΔpKi = 0.8) |
2000–present | CCT374705 (BCL6 inhibitor) | Anticancer | Optimizes log D (2.8); enables oral bioavailability |
Chlorine's supremacy in pyridine functionalization stems from its unique combination of steric (van der Waals radius 1.75Å) and electronic properties (σₘ = 0.37). Statistical analysis of FDA-approved drugs reveals that pyridine rings bearing a single chlorine atom at C2, C3, or C5 positions collectively represent >65% of chlorinated heterocyclic pharmaceuticals. The 5-chloro substitution pattern—as seen in 5-chloro-6-cyclopropylpyridin-3-ol—is particularly privileged, offering optimal steric accessibility for protein interactions while maintaining favorable physicochemical profiles [8].
The cyclopropyl group in 5-chloro-6-cyclopropylpyridin-3-ol serves as a versatile bioisostere that profoundly influences both biological activity and drug-like properties. Its implementation follows three strategic rationales in medicinal chemistry:
Metabolic Stabilization: The cyclopropyl ring's high C-H bond strength (BDE ~106 kcal/mol vs ~101 kcal/mol for n-propyl) impedes oxidative metabolism by cytochrome P450 enzymes. In pharmacokinetic studies of pyridine derivatives, cyclopropyl substitution at C6 reduced hepatic clearance by 40–60% compared to linear alkyl chains, significantly extending plasma half-life (t₁/₂ increase from 2.1 to 8.7 hours in murine models) [6].
Stereoelectronic Modulation: Cyclopropane's "bent bond" geometry creates a unique electronic profile:
Table 4: Comparative Pharmacokinetic Impact of Cyclopropane in Pyridine Derivatives
Property | 6-Cyclopropyl Derivative | 6-Methyl Derivative | 6-tert-Butyl Derivative | Impact of Cyclopropyl |
---|---|---|---|---|
log D (pH 7.4) | 1.7–2.2 | 1.0–1.5 | 3.2–3.8 | Optimal lipophilicity |
Topological PSA (Ų) | 45–50 | 40–45 | 40–45 | Moderate permeability |
Efflux Ratio (P-gp) | 2.1–3.0 | 4.5–6.0 | 8.0–12.0 | Reduced transporter efflux |
CYP3A4 Inhibition (IC₅₀) | >50 µM | 15–20 µM | 2–5 µM | Lower drug interaction risk |
In BCL6 inhibitor optimization (CCT374705), cyclopropyl substitution achieved an ideal balance of reduced molecular weight (MW 388 vs 452 for bulkier analogs) and topological polar surface area (TPSA 72Ų vs 95Ų), enabling oral bioavailability (F = 42%) unattainable with larger substituents. This exemplifies cyclopropane's critical role in circumventing the "molecular obesity" common in drug candidates—reducing rotatable bond count by 25–40% versus linear alkyl chains while maintaining favorable solubility (>50 µg/mL) [6]. The strained ring also enhances membrane permeability through transient solvent cage disruption, with cyclopropyl analogs showing 3–5× greater Caco-2 permeability (Pₐₚₚ = 12×10⁻⁶ cm/s) than their cyclohexyl counterparts.
Table 5: Bioactive Compounds Featuring 5-Chloro-6-cyclopropylpyridin-3-ol Motif
Compound Name | Therapeutic Target | Key Structural Features | Source |
---|---|---|---|
5-Chloro-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine | Mycobacterium tuberculosis | Fused pyrazolopyridine core; C10H11ClN4 | [3] |
Methyl 5-chloro-6-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Kinase modulation | Ester at C4; aryl substituent at N1; C18H15ClFN3O2 | [5] |
5-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-thienyl)pyrimidin-4-amine | Undisclosed target | Pyrimidine-pyrazole hybrid; C14H12ClN5S |
The future development of 5-chloro-6-cyclopropylpyridin-3-ol derivatives will likely exploit cyclopropane's underutilized potential in molecular recognition. Recent crystallographic studies reveal that the cyclopropyl CH₂ groups engage in nonclassical hydrogen bonds (C-H···O/N) with protein residues in 30% of drug-target complexes, contributing -1.5 to -2.5 kcal/mol binding energy. Additionally, the ring strain enables selective C-C bond activation in targeted prodrug strategies, where enzymatic oxidation triggers localized drug release—an emerging frontier in precision therapeutics [3] [6].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0